molecular formula C10H19NO B12553095 N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine CAS No. 173671-64-2

N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine

Cat. No.: B12553095
CAS No.: 173671-64-2
M. Wt: 169.26 g/mol
InChI Key: GCYZJMJFMHHQOT-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine is an organic compound with a complex structure that includes both amine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable amine precursor with a methoxy-substituted alkene. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. Catalysts may be used to enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization techniques to achieve the required purity for further applications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N,N-diethyl-4-methoxybutan-1-amine.

Scientific Research Applications

N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-methoxy-N-methylethan-1-aminium Bis (trifluoromethyl)sulfonyl]amide
  • N,N-diethyl-2-(4-methoxyphenoxy)ethanamine

Uniqueness

N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine stands out due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

173671-64-2

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine

InChI

InChI=1S/C10H19NO/c1-5-11(6-2)9-10(3)7-8-12-4/h7-8H,3,5-6,9H2,1-2,4H3

InChI Key

GCYZJMJFMHHQOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=C)C=COC

Origin of Product

United States

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